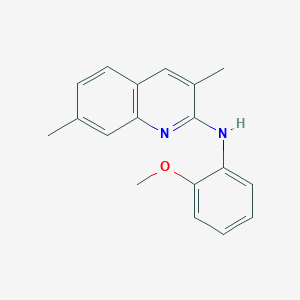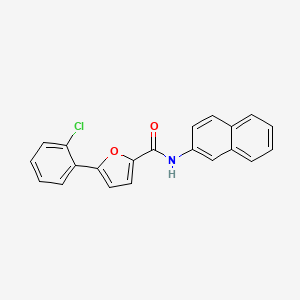
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research as a tool to study the role of EGFR in various biological processes.
Wirkmechanismus
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the proliferation and survival of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. However, one limitation of using N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine is its relatively low potency compared to other EGFR inhibitors.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine. Another area of interest is the investigation of the role of EGFR in various diseases other than cancer, such as inflammatory disorders and neurodegenerative diseases. Finally, N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine could be used as a tool to study the role of EGFR in the development of drug resistance in cancer cells.
Synthesemethoden
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzophenone with methyl iodide to form N-methyl-2-aminobenzophenone. This intermediate is then reacted with 2-methoxyaniline to form N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been used extensively in scientific research to study the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has also been used to investigate the signaling pathways downstream of EGFR and to identify potential therapeutic targets for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-9-14-11-13(2)18(20-16(14)10-12)19-15-6-4-5-7-17(15)21-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJNTYZQHUADME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3,7-dimethylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)

![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)

![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)